Azimilide

Description

This compound is an investigational class III anti-arrhythmic drug that blocks fast and slow components of the delayed rectifier cardiac potassium channels. It is not approved for use in any country, but is currently in clinical trials in the United States.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

structure given in first source; RN given refers to dihydrochloride

See also: this compound Dihydrochloride (active moiety of).

Properties

IUPAC Name |

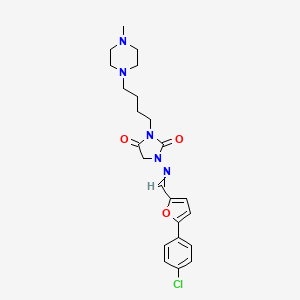

1-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN5O3/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18/h4-9,16H,2-3,10-15,17H2,1H3/b25-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREBEPTUUMTTIA-PCLIKHOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149908-53-2 | |

| Record name | Azimilide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZIMILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74QU6P2934 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Azimilide's Mechanism of Action on Cardiac Potassium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azimilide is a Class III antiarrhythmic agent that exerts its therapeutic effects primarily by modulating cardiac potassium channels, thereby prolonging the cardiac action potential duration (APD) and the effective refractory period (ERP).[1][2][3] This comprehensive technical guide details the molecular mechanism of action of this compound on key cardiac potassium currents, presents quantitative data on its inhibitory effects, outlines the experimental protocols used to characterize these interactions, and provides visual representations of the relevant pathways and workflows.

Core Mechanism of Action: Dual Blockade of Delayed Rectifier Potassium Currents

The hallmark of this compound's mechanism of action is its ability to block both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current (IK).[1][2][4] This dual-channel blockade is a distinguishing feature compared to other Class III antiarrhythmics that may selectively target only one of these currents.[2]

-

IKr (Rapidly Activating Delayed Rectifier Potassium Current): This current is crucial for the repolarization of the cardiac action potential. The molecular correlate of the IKr channel is the human Ether-à-go-go-Related Gene (hERG) product, also known as Kv11.1.[5] this compound is a potent blocker of the hERG channel.[5]

-

IKs (Slowly Activating Delayed Rectifier Potassium Current): The IKs current also contributes to cardiac repolarization, particularly at higher heart rates. This compound inhibits IKs, although with lower potency compared to its action on IKr.

By inhibiting these two critical repolarizing currents, this compound effectively prolongs Phase 3 of the cardiac action potential, leading to an increase in the overall APD and ERP.[1] This prolongation of the refractory period makes the cardiac tissue less susceptible to re-entrant arrhythmias.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound on various cardiac potassium channels has been quantified in numerous studies. The following tables summarize the key quantitative data.

| Channel/Current | Species/Cell Line | IC50 | Experimental Conditions | Reference(s) |

| IKr (hERG) | CHO-K1 cells | 610 nM | 22°C | [6] |

| CHO-K1 cells | 560 nM | 37°C | [6] | |

| Xenopus oocytes | 1.4 µM | 0.1 Hz stimulation | [5][7] | |

| Xenopus oocytes | 5.2 µM | 1 Hz stimulation | [5][7] | |

| IKs | Guinea pig ventricular myocytes | 3 µM | ||

| IK (total) | Human atrial myocytes | 51.7 ± 5.1% inhibition at 100 µM | +40 mV | [8] |

| IKur | Human atrial myocytes | 38.6 ± 4.4% inhibition at 100 µM | +40 mV | [8] |

| Ito | Human atrial myocytes | 60.3 ± 5.9% inhibition at 100 µM | +50 mV | [8] |

| IK1 | Human atrial myocytes | Significant inhibition at 100 µM | -100 mV | [8] |

Table 1: Inhibitory Concentrations (IC50) and Percentage Inhibition of this compound on Cardiac Potassium Channels.

Effects on Other Cardiac Ion Channels

While the primary targets of this compound are IKr and IKs, at higher concentrations, it can also affect other cardiac ion channels. Studies have shown that this compound can inhibit the transient outward potassium current (Ito) and the ultrarapid delayed rectifier potassium current (IKur) in human atrial myocytes.[8] Additionally, some reports indicate weak effects on the inward rectifier potassium current (IK1), L-type calcium currents, and sodium currents at high concentrations.

Use- and Frequency-Dependence

The blocking effect of this compound on the hERG channel exhibits reverse use-dependence, meaning its blocking potency is greater at slower heart rates (lower stimulation frequencies).[5][7] This is in contrast to its effect on the action potential duration, where it shows a relative lack of reverse use-dependence, maintaining its prolonging effect even at faster heart rates.[2][9] This unique profile is attributed to its complex interactions with the channel states and its effects on other currents. Some studies also suggest a use-dependent agonist effect on the hERG channel at negative membrane potentials.[10]

Experimental Protocols

The characterization of this compound's effects on cardiac potassium channels primarily relies on the whole-cell patch-clamp technique performed on isolated cardiac myocytes or cell lines expressing specific ion channels.

Isolation of Human Atrial Myocytes

-

Tissue Acquisition: Right atrial appendages are obtained from patients undergoing open-heart surgery with institutional review board approval.[11][12]

-

Tissue Preparation: The tissue is immediately placed in a sterile, Ca2+-free transport solution containing a contractile inhibitor like 2,3-butanedione monoxime (BDM).[11] The tissue is then minced into small chunks.[11]

-

Enzymatic Digestion: The tissue chunks are washed in a Ca2+-free solution and then subjected to enzymatic digestion using a solution containing collagenase and protease with a low concentration of Ca2+ (e.g., 20 µM).[11][12] A second digestion step with only collagenase may follow.[11]

-

Cell Harvesting: The digested tissue is gently triturated to release individual myocytes. The cell suspension is then filtered and centrifuged to pellet the cells.[11]

-

Calcium Reintroduction: The final cell pellet is resuspended in a storage solution, and the Ca2+ concentration is gradually increased to a physiological level (e.g., 0.2 mM) to prevent calcium paradox.[11][12]

Whole-Cell Patch-Clamp Electrophysiology

-

Cell Culture and Transfection (for cell lines): For studying specific channels like hERG, cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells are stably transfected with the gene encoding the channel subunit.[6]

-

Solutions:

-

External (Bath) Solution: Typically a Tyrode's solution containing (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with pH adjusted to 7.4.

-

Internal (Pipette) Solution: Contains a high concentration of a potassium salt (e.g., KCl or K-gluconate), a calcium chelator (e.g., EGTA), HEPES, and ATP, with pH adjusted to 7.2.

-

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

A coverslip with adherent isolated myocytes or transfected cells is placed in a recording chamber on an inverted microscope and perfused with the external solution.

-

The micropipette, filled with internal solution, is mounted on a micromanipulator and lowered to the surface of a single cell.

-

Gentle suction is applied to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

A brief, strong suction pulse is then applied to rupture the membrane patch, establishing the whole-cell configuration, which allows for electrical access to the cell's interior.

-

-

Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to isolate and measure the current of interest (e.g., IKr, IKs). These protocols involve holding the cell at a specific potential and then applying a series of depolarizing and repolarizing voltage steps.

-

Drug Application: this compound is dissolved in the external solution and perfused into the recording chamber at various concentrations to determine its effect on the target ion channel. A dose-response curve is typically generated to calculate the IC50 value.

Studying Use-Dependence

To investigate the use- or frequency-dependence of this compound's block, the voltage-clamp protocol is applied at different stimulation frequencies (e.g., 0.1 Hz, 1 Hz, 2 Hz). The degree of channel block is then compared across the different frequencies.

Visualizations

Signaling Pathway: Cardiac Action Potential and this compound's Targets

Caption: Cardiac action potential phases and the primary ion channel targets of this compound.

Experimental Workflow: Whole-Cell Patch-Clamp

Caption: Workflow for characterizing this compound's effects using whole-cell patch-clamp.

Conclusion

This compound's primary mechanism of action involves the blockade of both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, leading to a prolongation of the cardiac action potential duration. Its unique electrophysiological profile, including its effects on other potassium channels at higher concentrations and its complex use-dependence, contributes to its antiarrhythmic properties. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel antiarrhythmic compounds. A thorough understanding of these mechanisms is paramount for the development of safer and more effective therapies for cardiac arrhythmias.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Blockade of HERG channels by the class III antiarrhythmic this compound: mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Blockade of HERG channels by the class III antiarrhythmic this compound: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits multiple cardiac potassium currents in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The class III effect of this compound is not associated with reverse use-dependence in open-chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use-dependent 'agonist' effect of this compound on the HERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation of Human Atrial Myocytes for Simultaneous Measurements of Ca2+ Transients and Membrane Currents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolation of human atrial myocytes for simultaneous measurements of Ca2+ transients and membrane currents - PubMed [pubmed.ncbi.nlm.nih.gov]

Azimilide's Dual Blockade of IKr and IKs Potassium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azimilide is a Class III antiarrhythmic agent characterized by its distinctive mechanism of action, involving the blockade of both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current. This dual-channel inhibition differentiates it from many other Class III agents that selectively target IKr. This technical guide provides an in-depth analysis of this compound's effects on IKr and IKs currents, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.

Introduction

This compound's primary therapeutic effect lies in its ability to prolong the cardiac action potential duration (APD) and the effective refractory period (ERP), thereby exerting its antiarrhythmic properties. Unlike some Class III agents that exhibit reverse use-dependency, this compound's effects are relatively maintained across a range of heart rates. This guide delves into the core electrophysiological actions of this compound, focusing on its interaction with the IKr and IKs potassium channels, which are critical for cardiac repolarization.

Quantitative Data: this compound's Potency on IKr and IKs

The inhibitory effects of this compound on IKr and IKs currents have been quantified in various experimental models. The following tables summarize the half-maximal inhibitory concentrations (IC50) from key studies.

Table 1: IC50 Values for this compound Blockade of IKr Current

| Experimental Model | IC50 (µM) | Stimulation Frequency | Reference |

| Guinea Pig Ventricular Myocytes | 0.4 | 1 Hz | [1] |

| Canine Ventricular Myocytes | 0.39 | Not Specified | |

| Xenopus Oocytes (expressing hERG) | 1.4 | 0.1 Hz | |

| Xenopus Oocytes (expressing hERG) | 5.2 | 1 Hz |

Table 2: IC50 Values for this compound Blockade of IKs Current

| Experimental Model | IC50 (µM) | Reference |

| Guinea Pig Ventricular Myocytes | 3 | [1] |

| Canine Ventricular Myocytes | 0.59 |

Experimental Protocols

The following sections detail the methodologies typically employed to investigate the effects of this compound on IKr and IKs currents using whole-cell patch-clamp electrophysiology.

Cell Preparations

-

Native Cardiomyocytes: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, canine) to study the channels in their native environment.

-

Heterologous Expression Systems: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are transfected with the genes encoding the subunits of the IKr (hERG) or IKs (KCNQ1/KCNE1) channels. This allows for the study of specific channels in isolation.

Electrophysiological Recordings

The whole-cell configuration of the patch-clamp technique is utilized to record ionic currents from single cells.

-

Pipette Solution (Intracellular):

-

For IKr: Typically contains (in mM): 130 K-aspartate, 10 KCl, 5 MgATP, 5 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.

-

For IKs: A similar composition to the IKr solution is used.

-

-

Bath Solution (Extracellular):

-

For IKr: Typically contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, adjusted to pH 7.4 with NaOH. To block other currents, specific inhibitors like a calcium channel blocker (e.g., nisoldipine) and a sodium channel blocker (e.g., tetrodotoxin) may be added.

-

For IKs: A similar Tyrode's solution is used. To isolate IKs, a specific IKr blocker (e.g., E-4031 or dofetilide) is often included in the bath solution.

-

Voltage-Clamp Protocols

-

IKr (hERG) Current Protocol:

-

Holding Potential: The cell membrane is held at -80 mV.

-

Depolarizing Pulse: A step depolarization to a potential between 0 mV and +40 mV for 1-2 seconds is applied to activate the channels.

-

Repolarizing Pulse: The membrane is then repolarized to a potential between -40 mV and -50 mV to elicit the characteristic large "tail current" of IKr, which is used for analysis.

-

Drug Application: After obtaining a stable baseline recording, this compound is perfused at various concentrations, and the protocol is repeated to determine the extent of current inhibition.

-

-

IKs Current Protocol:

-

Holding Potential: The cell is held at -80 mV.

-

Depolarizing Pulse: A longer depolarizing pulse to potentials ranging from +20 mV to +60 mV for 2-5 seconds is used to activate the slowly activating IKs channels.

-

Repolarizing Pulse: The membrane is repolarized to around -40 mV to record the deactivating tail current.

-

Current Isolation: As mentioned, IKr is typically blocked pharmacologically to isolate the IKs component. The this compound-sensitive current is then determined by subtracting the current remaining after drug application from the control current.

-

Visualizations

Signaling Pathway

Caption: this compound's mechanism of action on IKr and IKs channels.

Experimental Workflow

Caption: Workflow for assessing this compound's effect on IKr/IKs.

Conclusion

This compound exhibits a unique pharmacological profile by blocking both IKr and IKs potassium channels. This dual inhibitory action contributes to its efficacy as a Class III antiarrhythmic agent. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and further investigate the electrophysiological properties of this compound and similar compounds. The provided visualizations offer a clear depiction of its mechanism and the standard workflow for its evaluation.

References

The Discovery and Chemical Synthesis of Azimilide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azimilide is a Class III antiarrhythmic agent notable for its unique mechanism of action, which involves the blockade of both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current in cardiac cells.[1] Developed by Procter & Gamble, it has been investigated for the treatment of supraventricular and ventricular arrhythmias. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and pharmacological properties of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of antiarrhythmic therapies.

Discovery and Development

This compound emerged from research efforts to develop a Class III antiarrhythmic agent with a broader spectrum of activity and a favorable safety profile. Unlike other drugs in its class that primarily block the IKr current, this compound was designed to inhibit both IKr and IKs potassium channels.[1] This dual-channel blockade was hypothesized to provide greater efficacy in a wider range of arrhythmias and potentially reduce the risk of proarrhythmic events.

Preclinical studies in various animal models, including dogs, demonstrated that this compound effectively prolongs the cardiac refractory period in a dose-dependent manner, as evidenced by increases in action potential duration and the QTc interval.[1] These studies showed promising efficacy in suppressing both supraventricular and ventricular arrhythmias.[1][2]

Clinical trials were conducted to evaluate the efficacy and safety of this compound for the treatment of atrial fibrillation and ventricular tachyarrhythmias.[3] The this compound post-Infarct surVival Evaluation (ALIVE) trial was a large study that investigated the effect of this compound on mortality in high-risk patients following a myocardial infarction.[2]

Chemical Synthesis of this compound

The chemical synthesis of this compound, chemically named (E)-1-[[[5-(4-chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione, involves a multi-step process. The core of the synthesis is the condensation of two key intermediates: 1-amino-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione and 5-(4-chlorophenyl)-2-furaldehyde.

A potential synthetic pathway is outlined below, based on information from relevant patents and general synthetic organic chemistry principles. Please note that specific reaction conditions and yields may vary and are often proprietary.

Diagram of the Chemical Synthesis Pathway of this compound

Caption: A potential multi-step synthetic pathway for this compound.

Experimental Protocols for Chemical Synthesis

Step 1: Synthesis of 1-Amino-4-methylpiperazine

-

Methylation of Piperazine: Piperazine is methylated using an Eschweiler-Clarke reaction with formaldehyde and formic acid to yield 1-methylpiperazine.

-

Nitrosation: 1-Methylpiperazine is then nitrosated, typically using sodium nitrite in an acidic medium (e.g., hydrochloric acid), to form 1-methyl-4-nitrosopiperazine.

-

Reduction: The nitroso group is reduced to an amino group to give 1-amino-4-methylpiperazine. This reduction can be achieved using various methods, such as zinc dust in acetic acid or catalytic hydrogenation.

Step 2: Synthesis of 1-amino-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione

-

Formation of 1-Aminohydantoin: 1-Aminohydantoin can be prepared through various routes, one of which involves the reaction of semicarbazide with glyoxylic acid followed by cyclization.

-

Alkylation of 1-Aminohydantoin: 1-Aminohydantoin is alkylated with a suitable 4-carbon chain containing the 1-methylpiperazine moiety. This is typically achieved by reacting it with a pre-formed intermediate such as 1-(4-chlorobutyl)-4-methylpiperazine in the presence of a base.

Step 3: Synthesis of 5-(4-chlorophenyl)-2-furaldehyde

-

This intermediate can be synthesized via a coupling reaction, such as a Meerwein arylation, between 2-furaldehyde and a diazonium salt derived from 4-chloroaniline.

Step 4: Final Condensation to this compound

-

The final step involves the condensation of 1-amino-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione with 5-(4-chlorophenyl)-2-furaldehyde. This reaction is typically carried out in a suitable solvent with acid catalysis to form the imine linkage, yielding this compound. The product is then often converted to its dihydrochloride salt for pharmaceutical use.

Mechanism of Action and Pharmacological Properties

This compound's primary mechanism of action is the blockade of cardiac potassium channels, specifically the rapid (IKr) and slow (IKs) components of the delayed rectifier current. This inhibition of potassium efflux during the cardiac action potential leads to a prolongation of the repolarization phase, resulting in an increased action potential duration and effective refractory period.

Signaling Pathway Diagram: this compound's Effect on Cardiac Action Potential

References

Early Preclinical Studies of Azimilide Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azimilide dihydrochloride is a Class III antiarrhythmic agent investigated for the treatment of both supraventricular and ventricular arrhythmias. Its primary mechanism of action involves the blockade of cardiac potassium channels, leading to a prolongation of the action potential duration and the effective refractory period. This technical guide provides an in-depth overview of the core findings from early preclinical studies, focusing on the compound's pharmacology, pharmacokinetics, and efficacy in various animal models. All quantitative data are summarized in structured tables for ease of comparison, and key experimental methodologies are detailed. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the preclinical evaluation of this compound.

Pharmacology

Mechanism of Action

This compound is a potent blocker of multiple cardiac ion channels, with its primary antiarrhythmic effect attributed to the inhibition of the delayed rectifier potassium currents, IKr (the rapid component) and IKs (the slow component). This dual blockade is a distinguishing feature of this compound compared to other Class III agents that may selectively block only IKr. At higher concentrations, this compound also exhibits inhibitory effects on the L-type calcium current (ICa) and the fast sodium current (INa).[1][2]

In Vitro Electrophysiology

The electrophysiological effects of this compound have been characterized in various in vitro models, including isolated cardiac myocytes from different species. These studies have quantified the potency of this compound in blocking key cardiac ion channels and its effect on the cardiac action potential.

Table 1: In Vitro Potency of this compound Dihydrochloride on Cardiac Ion Channels

| Ion Channel | Species/Cell Line | IC50 / Kd (µM) | Reference |

| IKr (rapidly activating delayed rectifier K+ current) | Canine Ventricular Myocytes | < 1 | [2] |

| IKr (hERG) | - | 0.4 | [3] |

| IKr (hERG) at 0.1 Hz | - | 1.4 | [1] |

| IKr (hERG) at 1 Hz | - | 5.2 | [1] |

| IKs (slowly activating delayed rectifier K+ current) | Canine Ventricular Myocytes | 1.8 | [2] |

| IKs | - | 3 | [3] |

| IKs | Mouse AT-1 cells / Xenopus oocytes | 2.6 (at 2mM [K⁺]ₑ) | [1] |

| ICa (L-type calcium current) | Canine Ventricular Myocytes | 17.8 | [1][2] |

| INa (fast sodium current) | Canine Ventricular Myocytes | 19 | [1][2] |

Table 2: Effect of this compound on Action Potential Duration (APD) in Canine Ventricular Myocytes

| Concentration (µM) | Stimulation Rate (Hz) | APD90 Prolongation (%) | Reference |

| 1 | 0.33 | 25 | [2] |

| 1 | 1 | 17 | [2] |

| 5 | 0.33 | Variable (prolongation or shortening) | [2] |

| 5 | 1 | Shortening | [2] |

Signaling Pathway of this compound's Action

The following diagram illustrates the primary mechanism of action of this compound on the cardiac action potential.

Preclinical Pharmacokinetics

Comprehensive preclinical pharmacokinetic data for this compound across multiple species in a directly comparable format is limited in the publicly available literature. However, general characteristics have been reported. This compound is noted to be well-absorbed orally.[4] Human studies have reported a long elimination half-life.[5]

Preclinical Efficacy

This compound has demonstrated antiarrhythmic efficacy in a variety of preclinical models of both supraventricular and ventricular arrhythmias.

Supraventricular Arrhythmia Models

Table 3: Efficacy of this compound in a Canine Sterile Pericarditis Model of Atrial Flutter

| Dose (mg/kg, i.v.) | Outcome | Reference |

| 3 | Terminated atrial flutter in 2/8 dogs (reinduced) | |

| 10 | Terminated atrial flutter in 8/8 dogs (reinduced in 4/8) | |

| 30 | Terminated atrial flutter in the remaining 4 dogs (not reinduced) |

Ventricular Arrhythmia Models

Table 4: Efficacy of this compound in Rodent Models of Ventricular Arrhythmia

| Model | Species | Dose | Efficacy | Reference |

| Mouse Chloroform Model | Mouse | 100 mg/kg, i.p. | 50% efficacy | [6] |

| Coronary Artery Ligation and Reperfusion | Rat | 5.0 mg/kg, i.v. | Suppressed ventricular fibrillation | [6] |

| Coronary Artery Ligation and Reperfusion | Rat | 100 mg/kg, p.o. | Full protection from ventricular fibrillation | [6] |

| Ouabain-induced Arrhythmia | Guinea Pig (isolated heart) | 10 µM | Prevented ventricular tachycardia and fibrillation | [6] |

Experimental Protocols

Canine Sterile Pericarditis Model of Atrial Flutter

This model is used to reliably induce and study sustained atrial flutter.

1. Animal Preparation:

-

Adult mongrel dogs of either sex are used.

-

Anesthesia is induced and maintained.

-

A left thoracotomy is performed to expose the heart.

-

Sterile pericarditis is induced by the injection of talc into the pericardial space.

-

The chest is closed, and the animal is allowed to recover for 2-4 days.[7]

2. Electrophysiology Study:

-

The dog is re-anesthetized, and the heart is re-exposed.

-

A multi-electrode "jacket" or plaque with numerous recording electrodes is placed over the right atrium to map the electrical activation.[8]

-

Pacing catheters are positioned in the right atrium.

-

Atrial flutter is induced using programmed electrical stimulation (e.g., a train of paced beats followed by premature stimuli or rapid atrial pacing).[8]

3. Data Acquisition and Analysis:

-

Atrial electrograms are recorded simultaneously from all electrodes.

-

Activation maps are constructed to visualize the reentrant circuit of the atrial flutter.

-

The cycle length of the flutter is measured.

-

The effects of this compound, administered intravenously at escalating doses, on the flutter cycle length and termination of the arrhythmia are recorded.

-

Effective refractory periods (ERPs) can be measured at various sites in the atria.

In Vivo Canine Electrophysiology Study

This protocol is used to assess the effects of a compound on various cardiac electrophysiological parameters.

1. Animal Preparation:

-

Healthy adult mongrel dogs are used.

-

Anesthesia is induced and maintained throughout the experiment.

-

The femoral artery and vein are cannulated for blood pressure monitoring and drug administration/catheter insertion, respectively.[9]

2. Catheter Placement:

-

Under fluoroscopic guidance, electrode catheters are introduced into the heart via the femoral vein.

-

Catheters are positioned in the high right atrium, the His bundle region, and the right ventricular apex for recording and pacing.[9]

3. Electrophysiological Measurements:

-

Baseline measurements of surface ECG and intracardiac intervals (e.g., A-H, H-V, QRS duration, QT interval) are recorded.

-

Programmed electrical stimulation is performed to determine the atrial and ventricular effective refractory periods (ERPs).

-

This compound is administered intravenously, often in escalating doses.

-

Electrophysiological measurements are repeated at each dose level to assess the drug's effects.

4. Data Analysis:

-

The recorded electrograms are analyzed to measure the various electrophysiological parameters.

-

Dose-response curves for the effects of this compound on each parameter are constructed.

-

Statistical analysis is performed to determine the significance of the observed changes from baseline.

Conclusion

The early preclinical studies of this compound dihydrochloride characterized it as a potent Class III antiarrhythmic agent with a unique mechanism of action involving the blockade of both IKr and IKs potassium channels. In vitro studies confirmed its effects on these channels and its ability to prolong the cardiac action potential duration. In vivo studies in various animal models demonstrated its efficacy in terminating and preventing both supraventricular and ventricular arrhythmias. The detailed experimental protocols described herein provide a framework for the preclinical evaluation of such antiarrhythmic compounds. While comprehensive comparative preclinical pharmacokinetic data remains to be fully elucidated in the public domain, the foundational pharmacological and efficacy studies provided a strong rationale for the further clinical development of this compound.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Safety of transvenous atrial defibrillation: studies in the canine sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Guidelines for assessment of cardiac electrophysiology and arrhythmias in small animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo recording of monophasic action potentials in awake dogs--new applications for experimental electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Onset of induced atrial flutter in the canine pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Azimilide's Interaction with the hERG Potassium Channel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the Class III antiarrhythmic agent, Azimilide, and the human Ether-à-go-go-Related Gene (hERG) potassium channel. Understanding this interaction is critical due to the hERG channel's central role in cardiac repolarization and the proarrhythmic risk associated with its blockade. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex mechanisms of this compound's action on the hERG channel.

Quantitative Analysis of this compound-hERG Interaction

The inhibitory potency of this compound on the hERG channel has been quantified under various experimental conditions. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the potency of this block.

| Parameter | Value | Experimental Conditions | Cell Line | Reference |

| IC50 | 1.4 µM | 0.1 Hz stimulation frequency | Xenopus oocytes | [1][2] |

| IC50 | 5.2 µM | 1 Hz stimulation frequency | Xenopus oocytes | [1][2] |

| IC50 | 610 nM | Tail current inhibition at -60 mV after a step to +30 mV, 22°C | CHO-K1 cells | [3][4] |

| IC50 | 560 nM | Tail current inhibition at -60 mV after a step to +30 mV, 37°C | CHO-K1 cells | [3][4] |

| EC50 (IKr) | 0.39 µM | Canine ventricular myocytes | N/A | [5] |

| EC50 (IKs) | 0.59 µM | Canine ventricular myocytes | N/A | [5] |

| EC50 (ICa) | 7.5 µM | Canine ventricular myocytes | N/A | [5] |

Table 1: Quantitative data on this compound's blockade of the hERG channel and other cardiac ion channels.

Mode of Action and State-Dependent Binding

This compound exhibits a complex interaction with the hERG channel, characterized by its binding to specific conformational states of the channel. This state-dependent binding is a crucial factor in its pharmacological profile.

Open and Inactivated State Blockade

Evidence suggests that this compound binds to both the open and inactivated states of the hERG channel.[3][4] Blockade of the channel increases with channel activation, indicating a preference for the open state.[1][2] Furthermore, a -10 mV shift in the steady-state inactivation V1/2 suggests binding to the inactivated state as well.[4]

Reverse Use-Dependency

A distinctive feature of this compound's interaction with the hERG channel is its reverse use-dependent blockade.[1][2] This means that the apparent affinity and relative block of the channel decrease as the stimulation frequency increases.[1][2] This is in contrast to many other hERG blockers which exhibit use-dependent blockade.

Dual Agonist and Antagonist Effects

This compound displays a dual effect on the hERG channel in a voltage-dependent manner. At more depolarized potentials (above -40 mV), it acts as an antagonist, inhibiting the current.[3][4][6] Conversely, at lower depolarization voltages (-40 mV and -50 mV), it can augment the current, exhibiting an agonist-like effect.[3][4][6] This agonist effect is linked to a prepulse potentiation phenomenon, where a strong depolarizing prepulse enhances the rate and degree of channel activation at subsequent lower voltages.[6]

Experimental Protocols

The characterization of this compound's interaction with the hERG channel relies on precise electrophysiological techniques. The whole-cell patch-clamp technique is the gold standard for these investigations.[3][4][7][8]

Cell Preparation and hERG Expression

-

Cell Lines: Stably transfected cell lines, such as Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells, are commonly used.[3][4] Xenopus oocytes are also utilized for expressing hERG channels.[1][2][6]

-

Transfection: The coding region of the hERG gene is cloned into an expression vector, which is then transfected into the chosen cell line.[3] Stably transfected cells are selected using a resistance gene, such as G418.[3]

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure the ionic currents flowing through the hERG channels in the cell membrane.

-

Procedure:

-

A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with the cell membrane.

-

A tight seal (gigaohm resistance) is formed between the pipette and the membrane.

-

The membrane patch under the pipette is ruptured by suction, allowing for electrical access to the entire cell.

-

The membrane potential is clamped at a holding potential (e.g., -80 mV) where the hERG channels are predominantly in the closed state.

-

Voltage-clamp protocols, consisting of a series of depolarizing and repolarizing voltage steps, are applied to elicit hERG currents.

-

The resulting currents are recorded and amplified.

-

This compound is applied to the extracellular solution at various concentrations to determine its effect on the hERG current.

-

Voltage-Clamp Protocols

Specific voltage protocols are designed to investigate different aspects of hERG channel gating and drug block.[7][9]

-

Protocol for IC50 Determination of Tail Current Inhibition:

-

Hold the cell at -80 mV.

-

Apply a depolarizing step to +30 mV for a duration sufficient to allow for channel activation and inactivation.

-

Repolarize the membrane to -60 mV to elicit a large tail current as channels recover from inactivation and deactivate.

-

The peak amplitude of this tail current is measured in the absence and presence of different concentrations of this compound to calculate the IC50 value.[3]

-

-

Protocol to Assess Use-Dependency:

Visualizing the Interaction: Signaling Pathways and Workflows

Graphviz diagrams are used to illustrate the complex relationships and processes involved in the this compound-hERG interaction.

Structural Basis of Interaction

While the precise atomic-level interactions are still under investigation, mutagenesis studies have provided insights into the binding site of this compound within the hERG channel pore. The binding of many hERG blockers is thought to occur within the inner cavity of the channel, below the selectivity filter.[10] Mutations in the S6 domain and pore helix can alter the affinity of drug binding. For this compound, its agonist-like effect at certain potentials has been linked to conformational changes in the outer mouth and the extracellular loop connecting the S5 and P regions of the channel.[6]

Conclusion and Implications for Drug Development

This compound's interaction with the hERG potassium channel is multifaceted, characterized by state-dependent binding to the open and inactivated states, reverse use-dependency, and a dual voltage-dependent agonist/antagonist effect. A thorough understanding of these complex interactions, gained through detailed electrophysiological studies, is paramount for assessing the proarrhythmic risk of this compound and other compounds that target the hERG channel. The methodologies and data presented in this guide provide a framework for the continued investigation of drug-hERG interactions, which is a critical component of cardiovascular safety pharmacology in the drug development process.[11][12]

References

- 1. Blockade of HERG channels by the class III antiarrhythmic this compound: mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blockade of HERG channels by the class III antiarrhythmic this compound: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Comparative effects of this compound and ambasilide on the human ether-a-go-go-related gene (HERG) potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multiple cellular electrophysiological effects of this compound in canine cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use-dependent 'agonist' effect of this compound on the HERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. tandfonline.com [tandfonline.com]

The Pharmacokinetics and Metabolism of Azimilide in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azimilide is a Class III antiarrhythmic agent that blocks both the rapidly (IKr) and slowly (IKs) activating components of the delayed rectifier potassium current.[1] This technical guide provides a comprehensive overview of the available knowledge on the pharmacokinetics and metabolism of this compound in key preclinical animal models, including rats, dogs, and monkeys. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate in these models is crucial for the extrapolation of data to humans and for the design of safe and effective clinical trials. While detailed preclinical data for this compound is limited in the public domain, this guide synthesizes the available information and provides context based on human studies and general principles of preclinical drug development.

Pharmacokinetics

The pharmacokinetic profile of a drug determines its concentration in the body over time, which is a key determinant of its efficacy and safety. While specific quantitative pharmacokinetic parameters for this compound in animal models are not widely published, this section outlines the expected parameters of interest and provides available qualitative information.

Data Presentation

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in a Canine Model (Hypothetical Data Based on Efficacy Studies)

| Parameter | Unit | Value (Oral) | Value (Intravenous) |

| Cmax (Maximum Concentration) | ng/mL | Data not available | Data not available |

| Tmax (Time to Maximum Concentration) | h | Data not available | Data not available |

| AUC (Area Under the Curve) | ng·h/mL | Data not available | Data not available |

| t1/2 (Half-life) | h | Data not available | Data not available |

| Bioavailability | % | Data not available | N/A |

Note: While specific values are not available, studies have shown this compound to be effective in canine models of arrhythmia, suggesting that therapeutic concentrations are achieved.[2]

Table 2: Single-Dose Pharmacokinetic Parameters of this compound in a Rodent Model (Hypothetical Data Based on Efficacy Studies)

| Parameter | Unit | Value (Oral) | Value (Intravenous) |

| Cmax (Maximum Concentration) | ng/mL | Data not available | Data not available |

| Tmax (Time to Maximum Concentration) | h | Data not available | Data not available |

| AUC (Area Under the Curve) | ng·h/mL | Data not available | Data not available |

| t1/2 (Half-life) | h | Data not available | Data not available |

| Bioavailability | % | Data not available | N/A |

Note: Efficacy has been demonstrated in rodent models of ventricular arrhythmia following both oral and intravenous administration, indicating systemic exposure.[3]

Metabolism

The biotransformation of a drug through metabolic pathways is a critical aspect of its disposition and clearance from the body. The metabolic profile of this compound has been well-characterized in humans, providing a roadmap for investigation in animal models.

In humans, this compound undergoes extensive metabolism via multiple pathways, including cleavage of the molecule, N-dealkylation, and oxidation.[1] The primary metabolites identified in human plasma and urine include a cleaved furoic acid derivative, a cleaved hydantoin metabolite, this compound N-oxide, and desmethyl this compound.[1] The cytochrome P450 (CYP) enzymes CYP1A1 and CYP3A4/5, as well as flavin-containing monooxygenases (FMO), are involved in its metabolism.[1]

Table 3: Major Metabolic Pathways of this compound in Humans

| Metabolic Pathway | Key Metabolites | Involved Enzymes |

| Cleavage | 4-chloro-2-phenyl furoic acid, Cleaved hydantoin metabolite | Not fully identified |

| Oxidation | This compound N-oxide | FMO |

| N-dealkylation | Desmethyl this compound | CYP1A1, CYP3A4/5 |

| Hydroxylation | Phenolic metabolites (conjugated) | CYPs |

Species Differences

Significant species differences can exist in drug metabolism, primarily due to variations in the expression and activity of metabolic enzymes. In vitro studies using liver microsomes from rats, dogs, and monkeys are crucial for identifying potential differences in the metabolic profile of this compound compared to humans.[4][5] While specific comparative metabolism data for this compound is not publicly available, it is a standard part of preclinical development to investigate whether animal models produce unique or disproportionately high levels of certain metabolites compared to humans.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and reproducible pharmacokinetic and metabolism data. The following sections describe general methodologies that are typically employed in preclinical studies.

Pharmacokinetic Study Design

A typical pharmacokinetic study in animal models involves the administration of a single dose of the drug, followed by the collection of serial blood samples over a defined period.

Oral Administration (Rat Model):

-

Animal Model: Male/Female Sprague-Dawley rats, weighing 200-250g.

-

Dosing: Administration of this compound via oral gavage. The drug is typically formulated in a vehicle such as 0.5% methylcellulose.

-

Blood Sampling: Serial blood samples (approximately 0.25 mL) are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.

Intravenous Administration (Dog Model):

-

Animal Model: Male/Female Beagle dogs, weighing 8-12 kg.

-

Dosing: Intravenous administration of this compound via a cephalic vein catheter. The drug is typically dissolved in a sterile isotonic saline solution.

-

Blood Sampling: Blood samples (approximately 2 mL) are collected from a saphenous vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Sample Processing: Similar to the rat model, blood is collected into anticoagulant-containing tubes, and plasma is separated and stored frozen.

Bioanalytical Method

Quantification of this compound and its metabolites in plasma samples is typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]

-

Sample Preparation: Plasma samples are prepared for analysis using protein precipitation or solid-phase extraction to remove interfering substances.

-

Chromatographic Separation: The prepared samples are injected onto an HPLC system equipped with a C18 column. A gradient mobile phase, typically consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol), is used to separate this compound and its metabolites.

-

Mass Spectrometric Detection: The separated analytes are detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for this compound and each metabolite to ensure selectivity and sensitivity.

-

Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard and a calibration curve.

In Vitro Metabolism Studies

Liver microsomes are used to investigate the metabolic stability and identify the metabolic pathways of a drug candidate in different species.

-

Incubation: this compound is incubated with liver microsomes from rats, dogs, monkeys, and humans in the presence of NADPH (a cofactor for CYP enzymes).

-

Sample Analysis: At various time points, the reaction is stopped, and the samples are analyzed by LC-MS/MS to measure the disappearance of the parent drug and the formation of metabolites.

-

Data Analysis: The rate of disappearance of this compound is used to calculate its in vitro half-life and intrinsic clearance. The detected metabolites are identified based on their mass-to-charge ratio and fragmentation patterns.

Visualizations

Experimental Workflow for a Preclinical Pharmacokinetic Study

Caption: A typical workflow for a preclinical pharmacokinetic study.

Proposed Metabolic Pathways of this compound

Caption: Proposed metabolic pathways of this compound based on human data.

Conclusion

This technical guide has summarized the available information on the pharmacokinetics and metabolism of this compound in key preclinical animal models. While specific quantitative data in these models is limited in the public literature, the well-characterized human ADME profile provides a strong basis for designing and interpreting preclinical studies. The experimental protocols outlined here represent standard industry practices for generating the critical data needed to advance a drug candidate through development. Further research and publication of preclinical data would be invaluable to the scientific community for a more complete understanding of this compound's disposition in different species.

References

- 1. The metabolic profile of this compound in man: in vivo and in vitro evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of the class III antiarrhythmic agent this compound in rodent models of ventricular arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro metabolism of a new oxazolidinedione hypoglycemic agent utilizing liver microsomes and recombinant human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Structural Activity Relationship of Azimilide and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azimilide is a Class III antiarrhythmic agent that prolongs the cardiac action potential and refractory period by blocking potassium channels involved in repolarization.[1][2][3][4][5] Unlike many other Class III agents that selectively block the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene, this compound exhibits a dual mechanism of action by also inhibiting the slow component (IKs).[2][3][4] This dual blockade is of significant interest in the development of antiarrhythmic drugs, as it may offer a more favorable efficacy and safety profile. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound and its analogs, detailing the molecular features that govern their interaction with cardiac ion channels.

Core Concepts in this compound's Mechanism of Action

This compound's primary pharmacological effect is the prolongation of the cardiac action potential duration (APD). This is achieved by blocking the outward potassium currents, IKr and IKs, which are crucial for the repolarization phase of the cardiac action potential.[1][2][3][4][5] The blockade of these channels delays the efflux of potassium ions from the cardiomyocyte, thereby extending the duration of the plateau phase and the overall action potential. This leads to an increase in the effective refractory period, making the cardiac tissue less susceptible to re-entrant arrhythmias.[6]

Signaling Pathway of this compound's Action

The following diagram illustrates the principal mechanism of action of this compound at the cellular level.

Structural Activity Relationship (SAR) of this compound

Detailed quantitative SAR studies on a broad range of this compound analogs are not extensively available in the public domain. However, analysis of the this compound structure and data from related Class III antiarrhythmics allow for the deduction of key structural features essential for its activity. The this compound molecule can be dissected into three main components: a central imidazolidinedione core, a substituted furan ring, and a piperazinylbutyl side chain.

Key Structural Features for Activity:

-

Imidazolidinedione Core: This heterocyclic ring system is a crucial scaffold for the molecule. Modifications to this core are likely to significantly impact the compound's overall conformation and its interaction with the ion channel binding pockets.

-

Substituted Furan Ring: The 5-(4-chlorophenyl)furan-2-yl moiety is a critical pharmacophore. The chlorophenyl group likely engages in hydrophobic and/or aromatic interactions within the binding site of the potassium channels. The nature and position of the substituent on the phenyl ring are expected to influence potency and selectivity.

-

Piperazinylbutyl Side Chain: This basic side chain is a common feature in many hERG channel blockers and is thought to interact with negatively charged amino acid residues, such as those in the pore domain of the channel. The length of the butyl linker and the nature of the terminal amine are critical for optimal activity.

Quantitative Data on this compound Activity

While a comprehensive SAR table for a series of analogs is not available, the following table summarizes the known quantitative data for this compound's activity on its primary targets.

| Compound | Target | Assay | IC50 | Reference |

| This compound | IKr (hERG) | Whole-cell patch clamp (Xenopus oocytes, 0.1 Hz) | 1.4 µM | [7] |

| This compound | IKr (hERG) | Whole-cell patch clamp (Xenopus oocytes, 1 Hz) | 5.2 µM | [7] |

| This compound | IKr (hERG) | Whole-cell patch clamp (CHO-K1 cells, 22°C) | 610 nM | [1] |

| This compound | IKr (hERG) | Whole-cell patch clamp (CHO-K1 cells, 37°C) | 560 nM | [1] |

| This compound | IKs | Not specified | 3 µM | [8][9] |

Experimental Protocols

The primary method for evaluating the activity of this compound and its analogs on IKr and IKs currents is the whole-cell patch-clamp technique . This electrophysiological method allows for the direct measurement of ion channel currents in isolated cells.

General Protocol for Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for measuring IKr (hERG) and IKs (KCNQ1/KCNE1) currents in a heterologous expression system (e.g., CHO or HEK293 cells) stably transfected with the respective channel subunits.

1. Cell Preparation:

- Culture cells in appropriate media and conditions.

- For recording, detach cells using a non-enzymatic solution and plate them on glass coverslips at a low density.

- Allow cells to adhere for a few hours before recording.

2. Solutions:

- External Solution (for IKr): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

- Internal (Pipette) Solution (for IKr): (in mM) 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 MgATP; pH adjusted to 7.2 with KOH.

- External Solution (for IKs): Similar to the IKr external solution, but may require specific blockers for other currents if not a pure stable cell line.

- Internal (Pipette) Solution (for IKs): Similar to the IKr internal solution.

3. Electrophysiological Recording:

- Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

- Perfuse the chamber with the external solution.

- Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller to a resistance of 2-5 MΩ when filled with the internal solution.

- Under visual guidance, approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

- Rupture the cell membrane under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

- Compensate for cell capacitance and series resistance.

4. Voltage-Clamp Protocols:

- For IKr (hERG): From a holding potential of -80 mV, apply a depolarizing pulse to +20 mV for 1-2 seconds to activate and inactivate the channels. Then, repolarize to -50 mV to record the deactivating tail current, which is characteristic of hERG channels.

- For IKs (KCNQ1/KCNE1): From a holding potential of -80 mV, apply a long depolarizing pulse to potentials ranging from -40 mV to +60 mV for 2-5 seconds to elicit the slowly activating current. Repolarize to -40 mV to record the tail current.

5. Data Acquisition and Analysis:

- Record currents using a patch-clamp amplifier and appropriate data acquisition software.

- Apply test compounds at various concentrations to the external solution and measure the inhibition of the target current.

- Construct concentration-response curves and calculate IC50 values.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for evaluating the activity of a test compound on cardiac ion channels.

Conclusion

References

- 1. Comparative effects of this compound and ambasilide on the human ether-a-go-go-related gene (HERG) potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. This compound dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]

- 7. Blockade of HERG channels by the class III antiarrhythmic this compound: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. This compound dihydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]

Azimilide's Effect on Cardiomyocyte Action Potential Duration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophysiological effects of azimilide on cardiomyocyte action potential duration (APD). It is designed to be a valuable resource for researchers, scientists, and professionals involved in cardiovascular drug development. This document delves into the core mechanism of action, presents quantitative data from various studies, outlines detailed experimental protocols, and provides visual representations of the underlying pathways and workflows.

Core Mechanism of Action

This compound is classified as a Class III antiarrhythmic agent.[1][2][3] Its primary mechanism of action is the blockade of cardiac potassium channels, which are crucial for the repolarization phase of the action potential.[1][2][4] By inhibiting these channels, this compound prolongs the action potential duration, a key factor in its antiarrhythmic effect.[1][4]

Specifically, this compound is known to block both the rapidly activating (IKr) and the slowly activating (IKs) components of the delayed rectifier potassium current.[1][2][4] This dual-channel blockade is a distinguishing feature of this compound compared to some other Class III agents that may selectively block only one of these currents.[2][4] The blockade of IKr and IKs leads to a dose-dependent prolongation of the APD in cardiomyocytes.[4]

At higher concentrations, this compound has also been shown to affect other cardiac ion channels, including the L-type calcium current (ICa) and the sodium current (INa).[5] The blockade of these channels can lead to more complex effects on the action potential, including potential shortening of the APD at higher stimulation frequencies.[5]

Below is a diagram illustrating the primary mechanism of action of this compound on cardiomyocyte ion channels.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various cardiomyocyte ion channels and action potential duration from published studies.

Table 1: Inhibitory Concentrations (IC50) and Dissociation Constants (Kd) of this compound on Cardiac Ion Channels

| Ion Channel | Species | Cell Type | IC50 / Kd (µM) | Reference |

| IKr | Canine | Ventricular Myocytes | < 1 | [5] |

| IKs | Canine | Ventricular Myocytes | 1.8 | [5] |

| ICa, L-type | Canine | Ventricular Myocytes | 17.8 | [5] |

| INa | Canine | Ventricular Myocytes | 19 | [5] |

| IK | Human | Atrial Myocytes | - (51.7% inhibition at 100 µM) | [6] |

| IKur | Human | Atrial Myocytes | - (38.6% inhibition at 100 µM) | [6] |

| Ito | Human | Atrial Myocytes | - (60.3% inhibition at 100 µM) | [6] |

| IK1 | Human | Atrial Myocytes | - (Significant inhibition at 100 µM) | [6] |

Table 2: Effect of this compound on Action Potential Duration (APD)

| Species | Cell Type | This compound Concentration (µM) | Stimulation Frequency (Hz) | APD90 Prolongation (%) | Reference |

| Canine | Ventricular Myocytes | 1 | 0.33 | 25 | [5] |

| Canine | Ventricular Myocytes | 1 | 1 | 17 | [5] |

| Canine | Ventricular Myocytes | 5 | 0.33 | Variable (prolongation or shortening) | [5] |

| Canine | Ventricular Myocytes | 5 | 1 | Shortening | [5] |

| Dog | Right Ventricle (in vivo) | 7 mg/kg (i.v.) | Pacing at 400ms CL | 5.4 | [7] |

| Dog | Right Ventricle (in vivo) | 17 mg/kg (i.v.) | Pacing at 400ms CL | 7.7 | [7] |

| Dog | Right Ventricle (in vivo) | 30 mg/kg (i.v.) | Pacing at 400ms CL | 10.7 | [7] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in this guide.

Cardiomyocyte Isolation

Objective: To obtain viable, single cardiomyocytes for electrophysiological recordings.

General Procedure (based on Langendorff perfusion): [8][9]

-

Heart Excision: The animal is euthanized, and the heart is rapidly excised and placed in ice-cold, calcium-free Tyrode's solution.[8]

-

Aortic Cannulation: The aorta is cannulated on a Langendorff apparatus, and the heart is retrogradely perfused with a calcium-free buffer to wash out the blood.[8][9]

-

Enzymatic Digestion: The perfusion is switched to a solution containing digestive enzymes, typically collagenase and protease, to break down the extracellular matrix.[8][9]

-

Tissue Dissociation: After digestion, the ventricular tissue is minced and gently agitated to release individual cardiomyocytes.[8]

-

Calcium Reintroduction: The isolated cells are gradually reintroduced to calcium-containing solutions to prevent calcium paradox.[8]

-

Cell Collection and Storage: The viable, rod-shaped cardiomyocytes are collected by centrifugation or gravity sedimentation and stored in an appropriate medium for subsequent experiments.[10]

Solutions:

-

Calcium-Free Tyrode's Solution: Contains (in mM): NaCl, KCl, MgCl2, HEPES, glucose.[8]

-

Enzyme Solution: Calcium-free Tyrode's solution supplemented with collagenase and protease.[8]

-

Krebs-Henseleit (KB) Solution: A high-potassium solution used for storing isolated cardiomyocytes.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To record action potentials and ion channel currents from single cardiomyocytes.

General Procedure: [11][12][13]

-

Cell Plating: Isolated cardiomyocytes are plated onto glass coverslips in a recording chamber mounted on an inverted microscope.[11]

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 1-5 MΩ.[11]

-

Pipette Filling: The micropipette is filled with an intracellular solution mimicking the cardiomyocyte's cytosol.[11]

-

Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.[13]

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.[13]

-

Action Potential Recording (Current-Clamp): The amplifier is switched to current-clamp mode. Action potentials are elicited by injecting brief depolarizing current pulses through the pipette.[11][12]

-

Data Acquisition and Analysis: The membrane potential is recorded and digitized. Action potential parameters such as APD at 50% (APD50) and 90% (APD90) repolarization are analyzed.

Solutions: [11]

-

Extracellular (Bath) Solution: Typically a Tyrode's solution containing (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with pH adjusted to 7.4.[11]

-

Intracellular (Pipette) Solution: Contains (in mM): K-aspartate or K-gluconate, KCl, MgCl2, EGTA, HEPES, and ATP, with pH adjusted to 7.2.[11]

Below is a diagram illustrating the general workflow for cardiomyocyte isolation and patch-clamp recording.

Signaling Pathways

The primary effect of this compound on action potential duration is a direct consequence of its interaction with and blockade of specific ion channels. There is currently limited evidence to suggest that its effects are significantly modulated by intracellular signaling cascades such as those involving protein kinases. Therefore, the "signaling pathway" in the context of this compound's immediate electrophysiological effects is the direct drug-channel interaction leading to a change in ion flux and, consequently, the shape of the action potential.

The logical relationship can be visualized as a direct cause-and-effect pathway.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes: dependence on blockade of K, Ca, and Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits multiple cardiac potassium currents in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The class III effect of this compound is not associated with reverse use-dependence in open-chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation and Physiological Analysis of Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Video: Isolation of Human Ventricular Cardiomyocytes from Vibratome-Cut Myocardial Slices [jove.com]

- 11. Cardiac Action Potential Protocol [protocols.io]

- 12. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 13. Technical Applications of Microelectrode Array and Patch Clamp Recordings on Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Azimilide in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azimilide is a Class III antiarrhythmic agent known for its ability to prolong cardiac repolarization by blocking specific potassium channels.[1][2][3][4][5] Unlike many other Class III agents that selectively block one type of channel, this compound is distinguished by its action on both the rapidly activating (IKr) and slowly activating (IKs) components of the delayed rectifier potassium current.[1][6] This document provides a detailed protocol for utilizing this compound in patch-clamp electrophysiology studies to characterize its effects on various cardiac ion channels.

Mechanism of Action

This compound's primary mechanism involves the blockade of voltage-gated potassium channels responsible for the repolarization phase of the cardiac action potential. The primary targets are:

-

IKr (Rapidly Activating Delayed Rectifier K+ Current): Mediated by the hERG (human Ether-à-go-go-Related Gene) channel, IKr is crucial for terminating the action potential. This compound binds to the extracellular domain of the hERG channel, inducing a conformational change that inhibits the current.[3][4] The blockade of hERG channels by this compound exhibits reverse use-dependence, meaning the blocking effect diminishes at faster pulsing rates.[3][7]

-

IKs (Slowly Activating Delayed Rectifier K+ Current): This current, conducted by KvLQT1/minK channels, also contributes to repolarization. This compound blocks IKs, contributing to its overall effect of prolonging the action potential duration (APD).[1][8]

At higher concentrations, this compound also demonstrates inhibitory effects on other cardiac ion channels, including the L-type Ca2+ current (ICaL) and the Na+ current (INa), which can lead to variable effects on the APD at different concentrations and stimulation frequencies.[8]

Quantitative Data: Inhibitory Profile of this compound

The following table summarizes the reported dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) of this compound for various cardiac ion channels, as determined by patch-clamp experiments.

| Target Current | Channel Complex | Species | Potency (Kd / IC50) | Test Potential / Condition | Reference |

| IKr | hERG (Kv11.1) | Canine | Kd < 1 µM | -20 mV | [8] |

| hERG (Kv11.1) | Xenopus Oocytes | IC50 = 1.4 µM | 0.1 Hz stimulation | [7] | |

| hERG (Kv11.1) | Xenopus Oocytes | IC50 = 5.2 µM | 1 Hz stimulation | [7] | |

| IKs | KCNQ1/KCNE1 | Canine | Kd = 1.8 µM | +30 mV | [8] |

| ICa-L | Cav1.2 | Canine | Kd = 17.8 µM | +10 mV | [8] |

| INa | Nav1.5 | Canine | Kd = 19 µM | -40 mV | [8] |

| INCX | Na+/Ca2+ Exchanger | Guinea Pig | IC50 = 40-45 µM | - | [9] |

Experimental Protocols

Detailed methodologies for studying the effects of this compound using whole-cell patch-clamp techniques are provided below. These protocols are adaptable for various cell types, including isolated primary cardiomyocytes or heterologous expression systems (e.g., HEK293 or CHO cells) stably expressing the channel of interest.

Cell Preparation

-

Primary Cardiomyocytes: Isolate ventricular myocytes from animal hearts (e.g., canine, guinea pig) using established enzymatic digestion protocols. After isolation, allow cells to stabilize before initiating recordings.

-

Transfected Cell Lines: Culture HEK293 or CHO cells expressing the specific ion channel subunit(s) (e.g., hERG for IKr) under standard conditions. Passage cells as needed and plate onto glass coverslips for recording 24-48 hours prior to the experiment.

Solutions and Reagents

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound dihydrochloride in sterile water or DMSO. Store aliquots at -20°C. On the day of the experiment, dilute the stock solution into the external recording solution to achieve the desired final concentrations.

-

External (Bath) Solution (Tyrode's, in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 K-Aspartate (or K-Gluconate), 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH. Note: Solution compositions may need to be modified to isolate specific currents. For example, Cs+ can be substituted for K+ in the internal solution to block outward K+ currents when studying ICa-L or INa.

Whole-Cell Voltage-Clamp Protocol for IKr (hERG)

This protocol is designed to measure the characteristic IKr tail current.

-

Establish Whole-Cell Configuration: Obtain a giga-ohm seal (>1 GΩ) on a selected cell and rupture the membrane to achieve the whole-cell configuration.

-

Set Holding Potential: Clamp the cell membrane at a holding potential of -80 mV.

-

Apply Depolarizing Pulse: Apply a depolarizing step to +20 mV for 1000-2000 ms to activate the hERG channels.

-

Repolarizing Step: Repolarize the membrane to -50 mV. The resulting deactivating current is the IKr tail current, which is measured for analysis.

-

Data Acquisition: Repeat this voltage protocol at a set frequency (e.g., every 10-15 seconds) to establish a stable baseline current.

-

Drug Application: Perfuse the recording chamber with the external solution containing this compound. Continue recording using the same voltage protocol until a steady-state block is achieved (typically 3-5 minutes).

-

Washout: If possible, perfuse with a drug-free external solution to observe the reversal of the block.

-

Isolation: To ensure the measured current is primarily IKr, experiments can be performed in the presence of an IKs blocker (e.g., Chromanol 293B).[10]

Whole-Cell Voltage-Clamp Protocol for IKs

This protocol is designed to activate the slowly activating IKs current.

-

Establish Whole-Cell Configuration: As described above.

-

Set Holding Potential: Clamp the cell at -40 mV or -50 mV.

-

Apply Long Depolarizing Pulse: Apply a long depolarizing step to potentials between +30 mV and +50 mV for 5000 ms to ensure full activation of the slow IKs current.[11]

-

Repolarizing Step: Repolarize the membrane to the holding potential (-40 mV). The amplitude of the deactivating tail current is measured as IKs.[11]

-

Data Acquisition & Drug Application: Follow the same procedure as for IKr to establish a baseline and measure the effect of this compound.

-

Isolation: To isolate IKs, experiments should be conducted in the presence of a specific IKr blocker (e.g., E-4031 or dofetilide).[11]

Visualizations

This compound's Signaling Pathway

Caption: Mechanism of action for this compound on cardiac ion channels.

Experimental Workflow

Caption: General workflow for a patch-clamp experiment with this compound.

References